molecular formula C17H22N4O2 B11130645 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11130645
M. Wt: 314.4 g/mol
InChI Key: VRMBWVYBZSKAGA-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring fused with a pyrazole ring

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H22N4O2/c1-21(2)8-3-7-18-17(22)15-11-14(19-20-15)12-4-5-16-13(10-12)6-9-23-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

VRMBWVYBZSKAGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

5-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide, a compound featuring a pyrazole core, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O4C_{17}H_{20}N_{4}O_{4}, with a molecular weight of 344.4 g/mol. The compound features a pyrazole ring linked to a 2,3-dihydro-1-benzofuran moiety and a dimethylaminopropyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₄
Molecular Weight344.4 g/mol
Chemical StructureStructure

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR pathways. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various models. For instance, it demonstrated efficacy comparable to standard anti-inflammatory drugs like indomethacin in carrageenan-induced edema models. The mechanism appears to involve inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. In vitro tests showed effectiveness against E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent . The structure-activity relationship indicates that modifications to the benzofuran moiety can enhance antibacterial potency.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to the compound :

  • Study on Antitumor Activity : A novel series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that modifications at the N-substituent significantly enhanced cytotoxicity .
  • Anti-inflammatory Evaluation : In a controlled study, the compound was administered in animal models of inflammation, resulting in reduced swelling and pain compared to control groups .
  • Antimicrobial Testing : A comparative study assessed various pyrazole derivatives against standard antibiotics. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies suggest that both the dimethylamino group and the benzofuran moiety are crucial for the biological activity of the compound. Variations in these groups can lead to significant changes in potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Dimethylamino GroupEnhances solubility and activity
Benzofuran MoietyCritical for antitumor properties

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